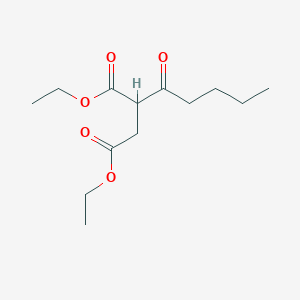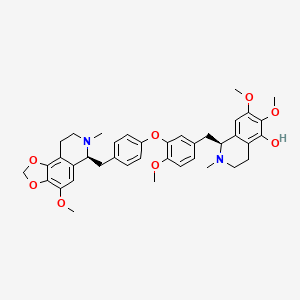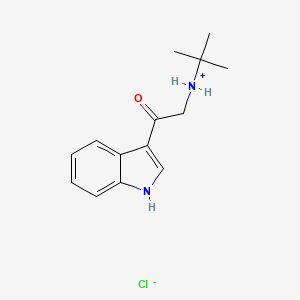
3-(tert-Butylamino)acetylindole hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylamino)acetylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its unique structure, which includes an indole moiety and a tert-butylamino group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)acetylindole hydrochloride hydrate typically involves the reaction of indole derivatives with tert-butylamine under specific conditions. The process often includes steps such as:
Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis.
Reaction with tert-Butylamine: The indole derivative is then reacted with tert-butylamine in the presence of a suitable catalyst and solvent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butylamino)acetylindole hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(tert-Butylamino)acetylindole hydrochloride hydrate is used in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 3-(tert-Butylamino)acetylindole hydrochloride hydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butylamino)propylcarbamate hydrochloride
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
Uniqueness
3-(tert-Butylamino)acetylindole hydrochloride hydrate is unique due to its specific indole structure and the presence of the tert-butylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
78907-16-1 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
tert-butyl-[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-14(2,3)16-9-13(17)11-8-15-12-7-5-4-6-10(11)12;/h4-8,15-16H,9H2,1-3H3;1H |
Clé InChI |
XZIWFQVPZRINAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[NH2+]CC(=O)C1=CNC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


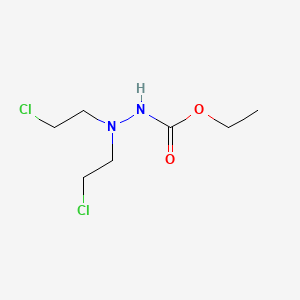
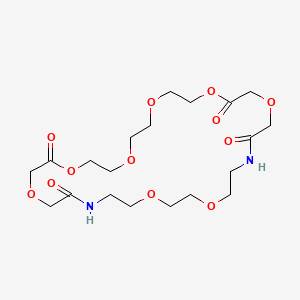
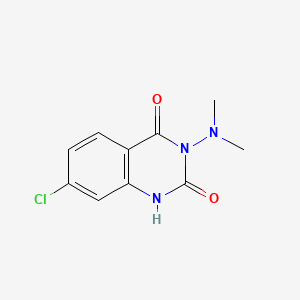



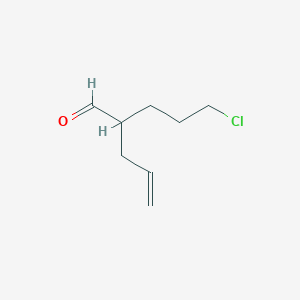

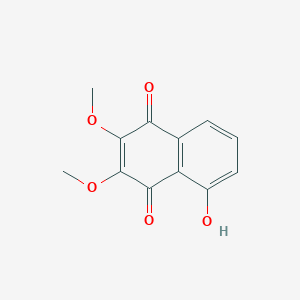
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)

![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
